N-(Methanesulfonyl)-N-octylmethanesulfonamide
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Overview
Description
N-methylsulfonyl-N-octylmethanesulfonamide is an organosulfur compound characterized by the presence of sulfonamide functional groups. This compound is notable for its unique structure, which includes a methylsulfonyl group and an octylmethanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methylsulfonyl-N-octylmethanesulfonamide can be synthesized through the reaction of sulfonyl chlorides with amines. The general reaction involves the use of a sulfonyl chloride (RSO2Cl) and an amine (R’2NH) to produce the sulfonamide (RSO2NR’2) along with the by-product hydrochloric acid (HCl). A base such as pyridine is typically added to neutralize the HCl generated during the reaction .
Industrial Production Methods
In industrial settings, the production of N-methylsulfonyl-N-octylmethanesulfonamide may involve large-scale reactions using high-purity reagents and controlled reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-methylsulfonyl-N-octylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a variety of sulfonamide derivatives with different functional groups .
Scientific Research Applications
N-methylsulfonyl-N-octylmethanesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide groups into molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-methylsulfonyl-N-octylmethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways or cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methylsulfonyl-N-octylmethanesulfonamide include other sulfonamides such as:
Methanesulfonamide: A simpler sulfonamide with a single sulfonyl group.
Benzenesulfonamide: Contains a benzene ring attached to the sulfonamide group.
Sulfanilamide: A well-known sulfonamide used in medicinal chemistry.
Uniqueness
N-methylsulfonyl-N-octylmethanesulfonamide is unique due to its specific combination of a methylsulfonyl group and an octylmethanesulfonamide group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
89913-03-1 |
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Molecular Formula |
C10H23NO4S2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-methylsulfonyl-N-octylmethanesulfonamide |
InChI |
InChI=1S/C10H23NO4S2/c1-4-5-6-7-8-9-10-11(16(2,12)13)17(3,14)15/h4-10H2,1-3H3 |
InChI Key |
ROBZSLCPPLZPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(S(=O)(=O)C)S(=O)(=O)C |
Origin of Product |
United States |
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